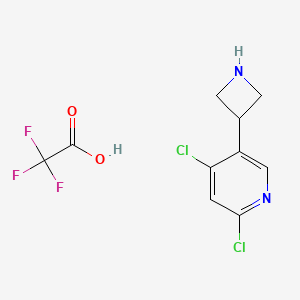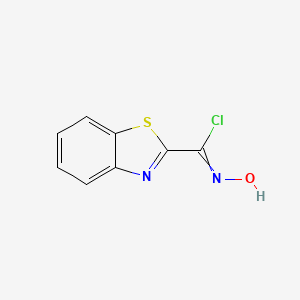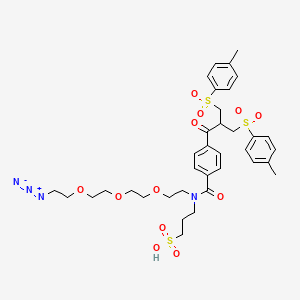![molecular formula C22H28BClF2N4OS B13705837 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride is a borondipyrromethene (BODIPY) dye. BODIPY dyes are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability. This particular compound is used in various scientific applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azonia and thiophene groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Applications De Recherche Scientifique
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride: has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.
Industry: Applied in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to target molecules and emits light upon excitation. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
BDP 630/650: Another borondipyrromethene dye with similar fluorescence properties.
BDP 630/650 X NHS ester: A variant with an amine-reactive NHS ester group for conjugation to biomolecules.
Uniqueness
The uniqueness of 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride lies in its specific chemical structure, which imparts distinct photophysical properties. Its high fluorescence quantum yield and photostability make it particularly valuable for applications requiring long-term imaging and high sensitivity.
Propriétés
Formule moléculaire |
C22H28BClF2N4OS |
|---|---|
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride |
InChI |
InChI=1S/C22H27BF2N4OS.ClH/c24-23(25)28-17(10-12-22(30)27-14-4-2-1-3-13-26)7-8-18(28)16-19-9-11-20(29(19)23)21-6-5-15-31-21;/h5-9,11,15-16H,1-4,10,12-14,26H2,(H,27,30);1H |
Clé InChI |
MMOJMTDAFSMAIK-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)




![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)




![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)

